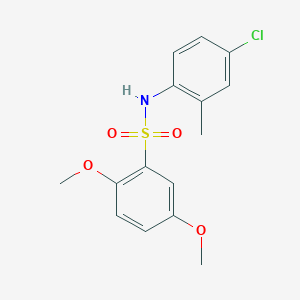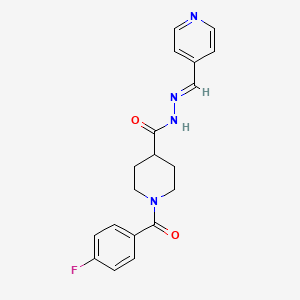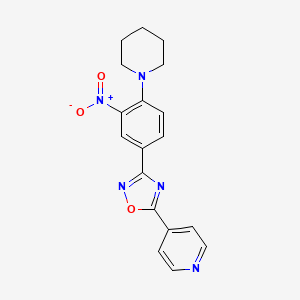
3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been proposed that the compound inhibits the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the production of various pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. In addition, the compound has been shown to possess potent antioxidant activity, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its potent anticancer activity. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the research and development of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One possible direction is to investigate the compound's potential as a therapeutic agent for various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the compound's potential as a scaffold for the development of novel anticancer drugs with improved efficacy and bioavailability. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(piperidin-1-yl)aniline and 4-pyridinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
3-(3-nitro-4-piperidin-1-ylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-12-14(4-5-15(16)22-10-2-1-3-11-22)17-20-18(26-21-17)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZHCYVWFPYZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)

![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)
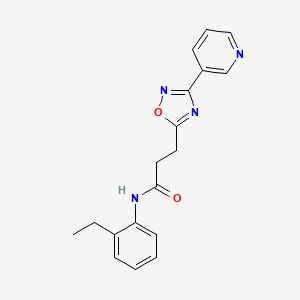
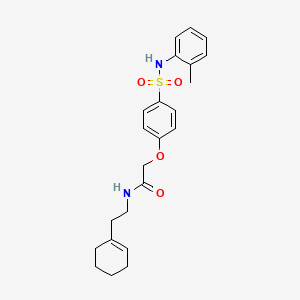

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)



